molecular formula C8H16N2O4 B6235395 tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate CAS No. 80312-69-2

tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate

Cat. No. B6235395
CAS RN: 80312-69-2
M. Wt: 204.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate, also known as TB-CHEC, is an organic compound commonly used in scientific research. It is synthesized from tert-butyl alcohol, carbamate, and hydroxyethyl carbamate. TB-CHEC is a water-soluble compound that is highly stable in a variety of conditions and can be used in a variety of applications, including as an inhibitor of enzymes and as an activator of gene expression. TB-CHEC has been used in scientific research for decades, and its properties make it a useful tool for researchers.

Scientific Research Applications

Tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate has been used in a variety of scientific research applications, including as an inhibitor of enzymes, an activator of gene expression, and as a stabilizer for proteins. It has been used in the study of enzyme kinetics, the regulation of gene expression, and the study of protein stability. tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate has also been used to study the effects of environmental stress on cells and to study the effects of drugs on cells.

Mechanism of Action

Tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from binding to its substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting its activity. tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate also acts as an activator of gene expression by binding to specific DNA sequences and activating transcription. This increases the expression of the gene, which can be useful in studying gene regulation.
Biochemical and Physiological Effects
tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. It has also been shown to activate gene expression and to stabilize proteins. In addition, tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate has several advantages for use in laboratory experiments. It is a highly stable compound and is water-soluble, making it easy to use and store. In addition, it can be used in a variety of applications, including as an inhibitor of enzymes and as an activator of gene expression. The main limitation of tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate is that it is not a highly specific inhibitor or activator, meaning that it may also affect other enzymes or genes that are not the target of the experiment.

Future Directions

There are several potential future directions for the use of tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate in scientific research. One potential direction is to further explore its anti-inflammatory and anti-cancer properties. Additionally, tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate could be used in the study of drug delivery systems, as its water-soluble properties make it a potential candidate for drug delivery. Finally, tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate could be used in the study of protein stability, as it has been shown to stabilize proteins.

Synthesis Methods

Tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate can be synthesized by a two-step process. First, tert-butyl alcohol is reacted with carbamate to produce tert-butyl carbamate. The second step involves the reaction of tert-butyl carbamate with hydroxyethyl carbamate to produce tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate. The reaction is carried out in aqueous solution and requires the use of a catalyst. The reaction is complete when the desired product has been synthesized.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with (1S)-1-amino-2-hydroxyethane in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "(1S)-1-amino-2-hydroxyethane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add (1S)-1-amino-2-hydroxyethane to a solution of tert-butyl N-(chlorocarbonyl)carbamate in anhydrous dichloromethane.", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS RN

80312-69-2

Product Name

tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate

Molecular Formula

C8H16N2O4

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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